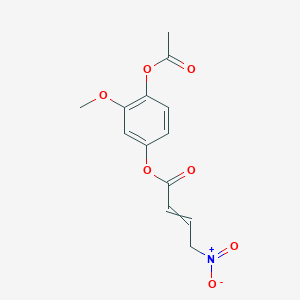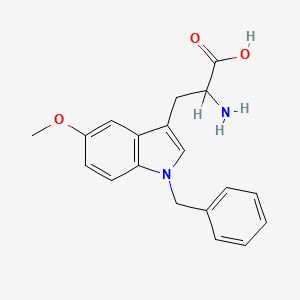
1-Benzyl-5-methoxytryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-methoxytryptophan is a derivative of tryptophan, an essential amino acid This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the indole ring and a methoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-methoxytryptophan typically involves the following steps:
Hydroxylation of Tryptophan: The initial step involves the hydroxylation of tryptophan to form 5-hydroxytryptophan. This reaction is catalyzed by tryptophan hydroxylase.
Methylation: The 5-hydroxytryptophan is then methylated using hydroxyindole-O-methyltransferase (HIOMT) to produce 5-methoxytryptophan.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-methoxytryptophan can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The indole ring can be reduced to form indoline derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and benzyl chloride.
Major Products:
Oxidation: Formation of 5-methoxyindole-3-carboxaldehyde.
Reduction: Formation of 1-benzyl-5-methoxyindoline.
Substitution: Formation of various 1-alkyl or 1-aryl-5-methoxytryptophan derivatives.
Scientific Research Applications
1-Benzyl-5-methoxytryptophan has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex indole derivatives.
Biology: It is used in studies related to neurotransmitter synthesis and metabolism.
Industry: It can be used in the production of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-methoxytryptophan involves its interaction with various molecular targets and pathways:
Anti-inflammatory Action: It inhibits the activation of the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.
Anti-tumorigenic Action: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Neurotransmitter Synthesis: It acts as a precursor for the synthesis of serotonin and melatonin, influencing mood and sleep regulation.
Comparison with Similar Compounds
5-Methoxytryptophan: Shares the methoxy group but lacks the benzyl group.
1-Benzyltryptophan: Lacks the methoxy group at the 5-position.
5-Hydroxytryptophan: Lacks both the benzyl and methoxy groups.
Uniqueness: 1-Benzyl-5-methoxytryptophan is unique due to the presence of both the benzyl and methoxy groups, which confer distinct chemical and biological properties. The benzyl group enhances its lipophilicity, improving its ability to cross cell membranes, while the methoxy group contributes to its anti-inflammatory and anti-tumorigenic activities .
Properties
CAS No. |
64024-04-0 |
|---|---|
Molecular Formula |
C19H20N2O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-amino-3-(1-benzyl-5-methoxyindol-3-yl)propanoic acid |
InChI |
InChI=1S/C19H20N2O3/c1-24-15-7-8-18-16(10-15)14(9-17(20)19(22)23)12-21(18)11-13-5-3-2-4-6-13/h2-8,10,12,17H,9,11,20H2,1H3,(H,22,23) |
InChI Key |
UXMTUUFYPGQFAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2CC(C(=O)O)N)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



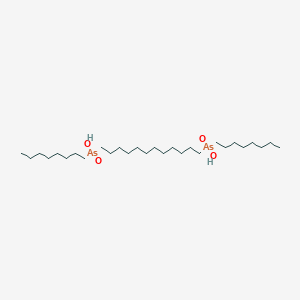


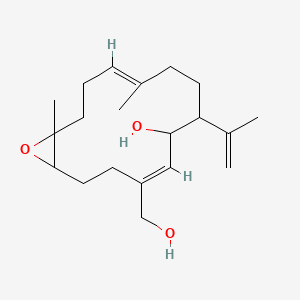
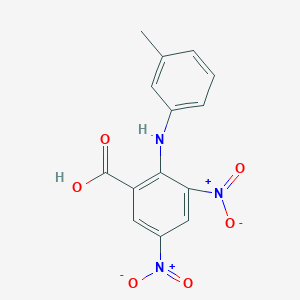
![6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14493909.png)
![N-[(2-Sulfanylethyl)carbamoyl]heptanamide](/img/structure/B14493913.png)
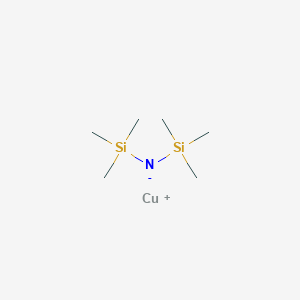
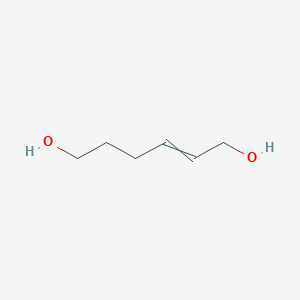
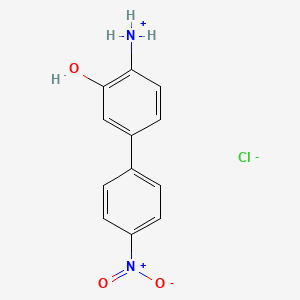
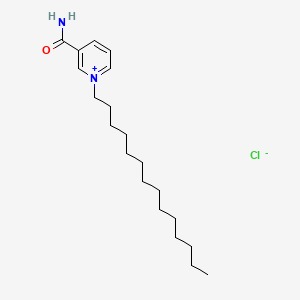
![Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]-](/img/structure/B14493939.png)
